molecular formula C19H28N2O B5855716 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5855716
M. Wt: 300.4 g/mol
InChI Key: RDERGEGARFHSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as EPPP, is a synthetic compound that belongs to the class of piperidine derivatives. EPPP has been studied for its potential application in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a potent inhibitor of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, including increased motivation, improved cognition, and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have a positive effect on cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high selectivity for DAT. This property allows researchers to study the specific role of DAT in various neurological disorders. However, one of the limitations of using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential toxicity and adverse effects on the brain. Therefore, caution must be taken when using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is the development of new compounds based on the structure of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine that exhibit improved selectivity and reduced toxicity. Another potential direction is the study of the long-term effects of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine on the brain and its potential application in the treatment of various neurological disorders.
Conclusion
In conclusion, 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been studied for its potential application in scientific research, particularly in the field of neuroscience. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine exhibits high selectivity for DAT and has been shown to have a significant impact on the levels of various neurotransmitters in the brain. While 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, caution must be taken due to its potential toxicity and adverse effects on the brain. There are several future directions for the study of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain.

Synthesis Methods

1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of 4-ethylbenzyl chloride with piperidine to form 1-(4-ethylbenzyl)piperidine. This intermediate product is then reacted with pyrrolidine-1-carbonyl chloride to form 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The final product is purified using various chromatographic techniques to obtain a high-purity sample.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential application in scientific research, particularly in the field of neuroscience. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to exhibit high affinity for the dopamine transporter (DAT), which is responsible for regulating the levels of dopamine in the brain. This property makes 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine a useful tool for studying the role of DAT in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-2-16-5-7-17(8-6-16)15-20-13-9-18(10-14-20)19(22)21-11-3-4-12-21/h5-8,18H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDERGEGARFHSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6579828

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